molecular formula C15H11BrFNO2S B13055502 5-Bromo-7-fluoro-1-tosyl-1H-indole

5-Bromo-7-fluoro-1-tosyl-1H-indole

Katalognummer: B13055502
Molekulargewicht: 368.2 g/mol
InChI-Schlüssel: XXKZAIRASRJYTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-fluoro-1-tosyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of bromine, fluorine, and tosyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-1-tosyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by the introduction of the tosyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as:

  • Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Fluorination using a fluorinating agent like Selectfluor.
  • Tosylation using tosyl chloride in the presence of a base like pyridine.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-7-fluoro-1-tosyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-7-fluoro-1-tosyl-1H-indole is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a starting point for the development of new drugs or bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, such as anticancer, antiviral, or anti-inflammatory properties. Researchers explore these derivatives to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-7-fluoro-1-tosyl-1H-indole and its derivatives depends on their specific molecular targets. In general, indole derivatives can interact with various biological targets, such as enzymes, receptors, and nucleic acids. The presence of bromine, fluorine, and tosyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

  • 7-Bromo-1H-indole
  • 5-Fluoro-1H-indole
  • 1-Tosyl-1H-indole

Comparison: 5-Bromo-7-fluoro-1-tosyl-1H-indole is unique due to the presence of all three substituents (bromine, fluorine, and tosyl) on the indole ring. This combination of substituents provides distinct chemical properties and reactivity compared to other indole derivatives. For example, the presence of both bromine and fluorine allows for selective substitution reactions, while the tosyl group can act as a protecting group or a leaving group in various reactions.

Eigenschaften

Molekularformel

C15H11BrFNO2S

Molekulargewicht

368.2 g/mol

IUPAC-Name

5-bromo-7-fluoro-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H11BrFNO2S/c1-10-2-4-13(5-3-10)21(19,20)18-7-6-11-8-12(16)9-14(17)15(11)18/h2-9H,1H3

InChI-Schlüssel

XXKZAIRASRJYTG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CC(=C32)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.